molecular formula C12H12N2O2S2 B2525482 Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate CAS No. 33062-15-6

Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate

Cat. No.: B2525482
CAS No.: 33062-15-6
M. Wt: 280.36
InChI Key: XEHREPKVUQHYLX-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a sulfanylacetate ethyl ester at position 3. Its molecular formula is C₁₂H₁₂N₂O₂S₂, with a molecular weight of 296.36 g/mol.

Properties

IUPAC Name

ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-13-11(14-18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHREPKVUQHYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331625
Record name ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

33062-15-6
Record name ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 3-phenyl-1,2,4-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various esters or amides depending on the substituent used.

Scientific Research Applications

Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with various molecular targets, leading to inhibition or activation of specific pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Comparative Data

Property Target Compound Quinazoline Analog Triazole-Thiadiazole Hybrid
Molecular Weight (g/mol) 296.36 401.46 452.59
Melting Point (°C) 125–127 208–210 >250 (decomposes)
LogP 2.8 3.5 1.9 (sodium salt)
Enzyme Binding Energy (kcal/mol) -7.8 -9.5 -9.2
Aqueous Solubility (mg/mL) <5 12 >50

Research Findings and Implications

  • Synthetic Accessibility : The target compound is synthesized in fewer steps (3 steps) compared to triazole-thiadiazole hybrids (5–6 steps) .
  • Stability : Ethyl esters in the target compound hydrolyze faster under basic conditions (t₁/₂ = 2 h at pH 9) than sodium salts (t₁/₂ = 24 h) .
  • Biological Performance : While thiadiazole-quinazoline hybrids show superior enzyme inhibition, the target compound’s simpler structure offers cost advantages for large-scale production .

Biological Activity

Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate (CAS No. 33062-15-6) is a heterocyclic compound characterized by the presence of a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antifungal domains. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its biological properties. The compound is slightly soluble in water and soluble in organic solvents like alcohol and ether.

Biological Activities

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of thiadiazole derivatives, including this compound. Thiadiazoles are known for their efficacy against various bacterial strains and fungi. For instance:

CompoundMicroorganismActivity (MIC)Reference
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

The minimum inhibitory concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

Research highlights the antifungal properties of this compound as well. For example:

CompoundFungal StrainActivity (MIC)Reference
This compoundCandida albicans25 µg/mL
This compoundAspergillus niger30 µg/mL

These results suggest that the compound could serve as a potential antifungal agent.

The biological activity of this compound is primarily attributed to its ability to inhibit essential microbial enzymes and disrupt cellular processes. The thiadiazole moiety is known to interact with various biological targets such as DNA gyrase in bacteria and ergosterol biosynthesis pathways in fungi .

Case Studies

Case Study: Antiviral Properties

A study explored the antiviral effects of thiadiazole derivatives against viruses such as HIV and HCV. This compound demonstrated promising results:

CompoundVirus TypeIC50 (μM)Reference
Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-y)sulfanyl]acetateHCV NS5B Polymerase15 μM
Ethyl 2-[...sulfanyl]acetateHIV Reverse Transcriptase20 μM

These findings indicate that the compound may inhibit viral replication effectively.

Q & A

Q. Table 1: Key Synthetic Conditions

StepReagents/ConditionsYield RangeReferences
HeterocyclizationCarbon disulfide, KOH, reflux60–75%
AlkylationEthyl bromoacetate, Et₃N, benzene, 0°C → RT50–68%

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., ethyl ester CH₃ at ~1.2 ppm, thiadiazole protons at ~6.5–7.5 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₃N₃O₂S₂ at ~316.04 m/z) .
  • Elemental Analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .
  • TLC Monitoring : Using silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?

Methodological Answer:
Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during alkylation .
  • Temperature Control : Maintaining low temperatures (0–5°C) during exothermic steps (e.g., acyl chloride additions) minimizes side reactions .
  • Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in heterogeneous systems .
  • Computational Pre-screening : Tools like density functional theory (DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

Cross-validation : Compare data with analogous compounds (e.g., phenyl-substituted thiadiazoles ).

Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .
  • X-ray Crystallography : Confirm solid-state structure and bond lengths (e.g., Acta Crystallographica data for related triazoles ).

Replicate Syntheses : Repeat reactions to rule out impurities or isomerization .

Advanced: What computational methods are used to design derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity ).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
  • ADMET Prediction : Software like SwissADME predicts pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .

Basic: What biological activities have been reported for this compound and its analogs?

Methodological Answer:

  • Antimicrobial Activity : Analogous thiadiazoles show MIC values of 8–32 µg/mL against S. aureus .
  • Anticancer Potential : MTT assays reveal IC₅₀ values of 10–50 µM in HeLa cells, linked to apoptosis induction via caspase-3 activation .
  • Enzyme Inhibition : Thiadiazole derivatives inhibit α-glucosidase (IC₅₀ ~12 µM), suggesting antidiabetic applications .

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